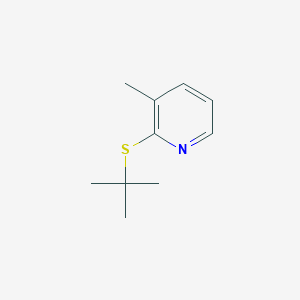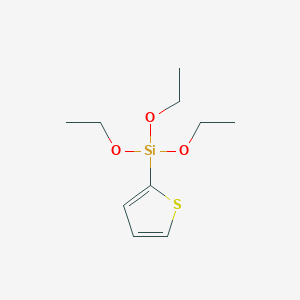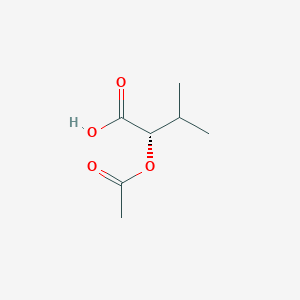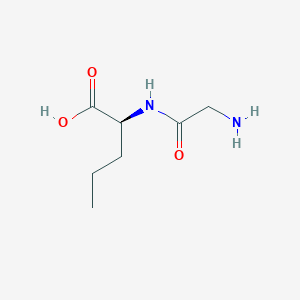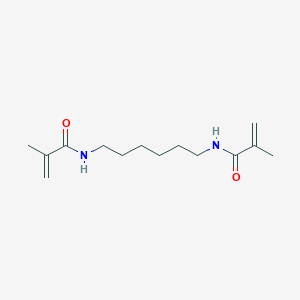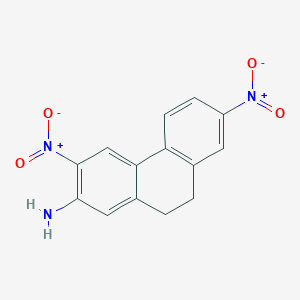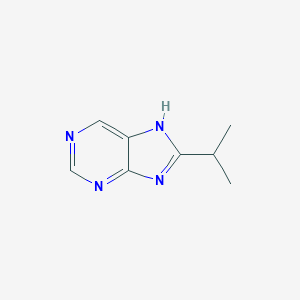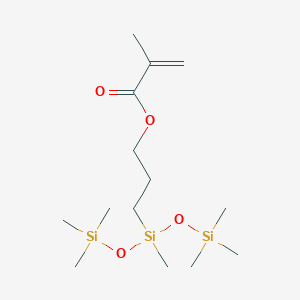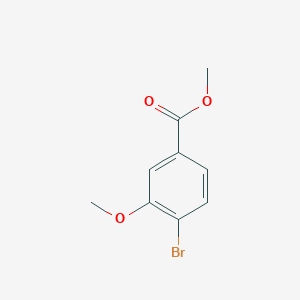
4-ブロモ-3-メトキシ安息香酸メチル
概要
説明
Methyl 4-bromo-3-methoxybenzoate is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
4-ブロモ-3-メトキシ安息香酸メチル: は、有機合成において重要なビルディングブロックです。これは、より大きな分子に4-ブロモ-3-メトキシフェニル部分を導入するために使用できます。 この化合物は、鈴木カップリング反応などのさらなる変換を受けることができる反応性ブロモメチル基のために、複雑な分子の合成に特に有用です .
医薬品化学
医薬品化学において、4-ブロモ-3-メトキシ安息香酸メチルは、さまざまな医薬品の合成の前駆体として役立ちます。 その構造は、特にハロゲン化化合物が抗がん特性のためにしばしば探求されるがん学の分野で、潜在的な治療用途を持つ新しい薬剤の開発につながる可能性のある修正を受けやすいです .
材料科学
この化合物は、特に有機半導体の開発において、材料科学で応用されています。 4-ブロモ-3-メトキシ安息香酸メチルの臭素原子は、ポリマー主鎖に付着させるために使用でき、材料の電子特性を変更します。これは、効率的な有機電子デバイスを作成するために不可欠です .
触媒
4-ブロモ-3-メトキシ安息香酸メチル: は、触媒系においてリガンドとして作用することができます。 そのメトキシ基は金属中心に配位して、クロスカップリング反応の基本である酸化付加および還元脱離プロセスを含むさまざまな化学反応において触媒として使用される錯体を形成することができます .
農薬研究
農薬研究では、4-ブロモ-3-メトキシ安息香酸メチルの誘導体は、除草剤や殺虫剤としての潜在的な用途について調査されています。 臭素原子は、害虫や雑草の生物学的標的に相互作用する可能性のある化合物を生成し、容易な官能化を可能にします .
写真化学薬品
4-ブロモ-3-メトキシ安息香酸メチルの臭素含有量は、写真化学薬品の合成における使用候補になります。 臭素化合物は、伝統的な写真プロセスに不可欠なハロゲン化銀結晶を形成する能力のために、しばしば感光性材料で使用されます .
ポリマー添加剤
ポリマー添加剤として、4-ブロモ-3-メトキシ安息香酸メチルは、ポリマーに組み込まれて、その物理的特性を変更することができます。 たとえば、臭素を導入することで、ポリマーの難燃性を高めるために使用できます。臭素は、燃焼プロセスを抑制するのに役立ちます .
香料・香料業界
最後に、4-ブロモ-3-メトキシ安息香酸メチルは、香料・香料業界で使用することができます。 そのメトキシ安息香酸構造は、芳香族特性を持つ化合物に似ており、特定の香りや味を付与する化合物の合成における中間体として使用できます .
Safety and Hazards
“Methyl 4-bromo-3-methoxybenzoate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s important to handle this compound with appropriate safety measures.
特性
IUPAC Name |
methyl 4-bromo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDKHRGIJWOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561758 | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17100-63-9 | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is methyl 4-bromo-3-methoxybenzoate utilized in the synthesis of carbazole alkaloids like Murrayanine and Mukonine?
A1: Methyl 4-bromo-3-methoxybenzoate serves as a crucial starting material in the synthesis of Murrayanine and Mukonine. [] The synthesis relies on a regioselective Buchwald coupling reaction, where methyl 4-bromo-3-methoxybenzoate reacts with aniline. This coupling reaction forms a biaryl compound, which is a key intermediate in the multi-step synthesis of the target carbazole alkaloids. Subsequent transformations, including oxidative coupling and cyclization, ultimately lead to the formation of Murrayanine and Mukonine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

